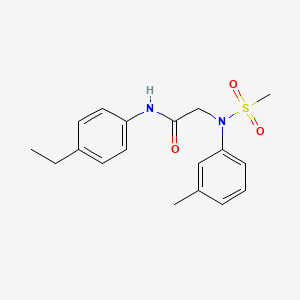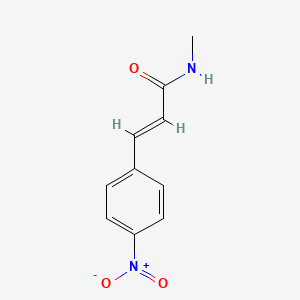![molecular formula C15H13ClFNO2 B5866627 N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide](/img/structure/B5866627.png)
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide, commonly known as CFTR modulator, is a small molecule drug that is used to treat cystic fibrosis. It works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of salt and water across cell membranes. CFTR modulator has been the subject of extensive scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest to the scientific community.
Mecanismo De Acción
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator works by targeting the this compound protein, which is mutated in patients with cystic fibrosis. The drug helps to restore the function of the this compound protein by increasing the amount of protein that is present on the cell surface and improving the transport of salt and water across cell membranes. This leads to improved lung function and reduced respiratory infections in patients with cystic fibrosis.
Biochemical and Physiological Effects
This compound modulator has been shown to have a number of biochemical and physiological effects in patients with cystic fibrosis. The drug has been shown to improve lung function, reduce the frequency of respiratory infections, and improve the quality of life in patients with cystic fibrosis. This compound modulator has also been shown to improve the transport of salt and water across cell membranes in patients with cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator has several advantages for use in lab experiments. The drug is relatively easy to synthesize and is readily available. This compound modulator has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound modulator also has some limitations for use in lab experiments. The drug is expensive, and its use requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator. One area of interest is the development of new this compound modulators that are more effective and have fewer side effects than existing drugs. Another area of interest is the use of this compound modulators in combination with other drugs for the treatment of cystic fibrosis and other diseases. Additionally, there is ongoing research on the use of this compound modulators in patients with different mutations of the this compound protein.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with N-(2-chloroethyl)phthalimide to form N-[2-(2-fluorobenzoyl)ethyl]phthalimide. This intermediate is then reacted with 4-chlorophenol in the presence of potassium carbonate to form this compound.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. The drug has been shown to improve lung function and reduce the frequency of respiratory infections in patients with cystic fibrosis. This compound modulator has also been studied for its potential use in treating other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZAZIFQXVNMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5866550.png)
![N-[4-(acetylamino)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5866551.png)





![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5866603.png)
![4,5-bis(4-methoxyphenyl)-2-{[(4-methyl-1-piperazinyl)methylene]amino}-3-furonitrile](/img/structure/B5866607.png)




